![molecular formula C25H24N6O3 B2465449 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1207035-07-1](/img/no-structure.png)

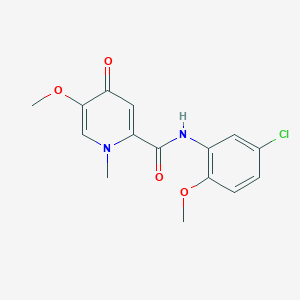

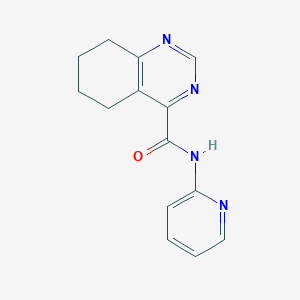

2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with multiple fused ring systems, including a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core. This type of structure is common in many pharmaceuticals and bioactive compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are typically synthesized through a variety of synthetic routes. Two typical modes of constructing these heterocyclic systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography .Scientific Research Applications

- Researchers have investigated the antiproliferative effects of this compound against various cancer cell lines. Preliminary studies suggest that it may inhibit cell growth and proliferation in gynecological cancers .

- The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a novel heterocyclic system, has been achieved using a retro Diels–Alder (RDA) procedure. This synthetic route provides access to a structurally interesting scaffold .

- The compound’s fused-triazole backbone has been investigated for its potential as an energetic material. Specifically, derivatives with two C-amino groups as substituents were synthesized and characterized .

- Computational studies and molecular docking simulations have explored the binding interactions of this compound with kinases, including c-Met kinase .

Antiproliferative and Anticancer Properties

Heterocyclic Chemistry and Synthesis

Energetic Materials and Explosives

Kinase Inhibition and Drug Design

Crystallography and Stereochemistry

properties

CAS RN |

1207035-07-1 |

|---|---|

Molecular Formula |

C25H24N6O3 |

Molecular Weight |

456.506 |

IUPAC Name |

2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxy-5-methylphenyl)acetamide |

InChI |

InChI=1S/C25H24N6O3/c1-15-5-8-22(34-4)20(11-15)26-23(32)14-31-25(33)29-9-10-30-21(24(29)28-31)13-19(27-30)18-7-6-16(2)17(3)12-18/h5-13H,14H2,1-4H3,(H,26,32) |

InChI Key |

UWCSJDDIFIEPIQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=N2 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide](/img/structure/B2465368.png)

![Methyl (E)-4-oxo-4-(spiro[1,3-dihydroindene-2,4'-oxane]-1-ylamino)but-2-enoate](/img/structure/B2465381.png)

![6-[(3-Fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2465389.png)